benzyl N~2~-[(benzyloxy)carbonyl]asparaginate
Description
Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate (CAS: 51472-64-9), also known as Boc-L-Asparagine Benzyl Ester, is a protected derivative of the amino acid L-asparagine. Its structure features a tert-butoxycarbonyl (BOC) group on the α-amino group and a benzyl ester on the carboxyl group (Fig. 1). This compound is widely used in peptide synthesis to prevent unwanted side reactions during coupling steps. The BOC group offers stability under basic conditions, while the benzyl ester enhances solubility in organic solvents, facilitating solid-phase synthesis workflows .
Properties
IUPAC Name |
benzyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c20-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)21-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYVWMGAQVTMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306036 | |
| Record name | Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-39-7 | |
| Record name | NSC173726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N2-[(benzyloxy)carbonyl]asparaginate typically involves the protection of the amino group of asparagine with a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of benzyl N2-[(benzyloxy)carbonyl]asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N2-[(benzyloxy)carbonyl]asparaginate undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas, and solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrogenation: Deprotected asparaginate.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted asparaginate derivatives.
Scientific Research Applications
Benzyl N2-[(benzyloxy)carbonyl]asparaginate is widely used in scientific research, including:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl N2-[(benzyloxy)carbonyl]asparaginate involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of asparagine from unwanted reactions during peptide synthesis. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of the carboxyl group for esterification and the stabilization of the amino group during synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include asparagine derivatives with alternative protecting groups (e.g., Fmoc, Z) or ester moieties (e.g., methyl, ethyl). Below is a comparative analysis:
Table 1: Comparison of Benzyl N~2~-[(Benzyloxy)carbonyl]asparaginate with Analogues
| Compound Name | Protecting Group | Ester Group | Stability Profile | Cleavage Method | Solubility |
|---|---|---|---|---|---|
| Boc-L-Asparagine Benzyl Ester | BOC | Benzyl | Stable in bases; labile to acids | Acid (TFA), Hydrogenolysis (ester) | High in organic solvents |
| Fmoc-L-Asparagine Methyl Ester | Fmoc | Methyl | Labile to bases; stable to acids | Base (piperidine), Saponification | Moderate in polar solvents |
| Z-L-Asparagine Ethyl Ester | Z (Cbz) | Ethyl | Labile to hydrogenolysis | Hydrogenolysis (both groups) | Low in aqueous solutions |
Key Differences
Protecting Group Reactivity :
- The BOC group (tert-butoxycarbonyl) is removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA), making it ideal for stepwise synthesis where orthogonal protection is required. In contrast, the Fmoc group (fluorenylmethyloxycarbonyl) is cleaved under mild basic conditions (e.g., piperidine), enabling its use in Fmoc/t-Bu strategies .
- The Z group (benzyloxycarbonyl), while also acid-labile, requires catalytic hydrogenation for removal, which may interfere with sulfur-containing residues .
- Ester Group Utility: Benzyl esters (as in the target compound) are preferred for their stability during peptide elongation and compatibility with hydrogenolysis. Methyl esters, however, often necessitate harsher alkaline conditions for cleavage, risking racemization .
Steric and Solubility Effects :
Biological Activity
Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is an asparagine derivative characterized by the presence of a benzyloxycarbonyl group. Its molecular formula is CHNO, and it has been studied for its interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in therapeutic contexts, particularly in cancer and infectious diseases.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways relevant to disease states.
Antiviral Activity
Studies have explored the antiviral properties of benzyl derivatives. For instance, compounds structurally related to this compound have demonstrated inhibition against viral proteases, which are critical for viral replication.
Table 1: Inhibition Data of Related Compounds Against Viral Proteases
| Compound Name | Target Enzyme | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | SARS CoV-1 3CLpro | 79 ± 3 | Reversible |
| Compound B | SARS CoV-1 3CLpro | 53 ± 1 | Irreversible |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound's structural characteristics suggest it may also possess anticancer properties. Research on similar compounds has indicated that modifications at the asparagine side chain can enhance cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study examining the cytotoxic effects of asparagine derivatives, this compound was tested against human cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
Toxicity and Safety Profile
Understanding the toxicity profile is essential for any therapeutic development. Preliminary studies suggest that while benzyl derivatives can exhibit potent biological activity, they must be evaluated for cytotoxicity and off-target effects.
Table 2: Toxicity Data for Benzyl Derivatives
| Compound Name | Toxicity (LD50 mg/kg) | Observations |
|---|---|---|
| Compound A | 50 | Mild toxicity observed |
| This compound | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for benzyl N~2~-[(benzyloxy)carbonyl]asparaginate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sequential protection of the amino and carboxyl groups. For example, the benzyloxycarbonyl (Cbz) group is introduced to protect the α-amino group of asparagine, followed by benzyl esterification of the carboxyl group. Key steps include:
- Coupling reactions using carbodiimides (e.g., DCC) or active esters to form the Cbz-protected intermediate .
- Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to minimize racemization .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Yield optimization requires monitoring reaction progress with TLC/HPLC and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of Cbz-Cl) .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify benzyl proton signals (δ 7.2–7.4 ppm) and carbonyl carbons (~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve diastereomers .
- Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm functional groups .
Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the benzyl ester or Cbz group. Use amber vials to avoid photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for benzyl-protected asparagine derivatives under acidic conditions?
- Methodological Answer : Contradictions often arise from variations in solvent systems or acid strength. To address this:
- Conduct controlled stability studies using standardized buffers (e.g., 0.1 M HCl in dioxane) and monitor degradation via LC-MS .
- Compare kinetic data (e.g., half-life) across studies and normalize for variables like water content .
- Use computational modeling (DFT) to predict hydrolysis pathways and identify labile bonds .
Q. What strategies mitigate side reactions during peptide coupling involving this compound?
- Methodological Answer :
- Steric Hindrance Management : Use bulky coupling agents (e.g., HATU) to reduce epimerization at the α-carbon .
- Side-Chain Protection : Temporarily protect the asparagine amide group with trityl or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent branching .
- Low-Temperature Reactions : Perform couplings at –20°C to suppress racemization .
Q. How does the steric hindrance of the benzyloxycarbonyl group affect coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Cbz group’s bulkiness can slow coupling kinetics. To quantify this:
- Compare coupling times and yields with smaller protecting groups (e.g., Fmoc) using model peptides .
- Use kinetic studies (e.g., monitoring Fmoc deprotection rates via UV) to assess steric effects .
- Optimize resin swelling (e.g., DCM:DMF 1:1) to improve reagent accessibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Synthesize the compound using literature protocols and compare melting points (e.g., 119–123°C for similar bicyclo derivatives) .
- Spectral Validation : Cross-validate NMR/IR data with authenticated samples from reagent suppliers (e.g., Kanto Chemicals) or public databases (NIST) .
- Purity Calibration : Ensure impurities (e.g., residual solvents) are quantified via GC-MS or elemental analysis .
Experimental Design
Q. What controls are essential when testing the enzymatic cleavage of the benzyloxycarbonyl group in biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
